Complanadine A
Description
Historical Discovery and Isolation
This compound was first isolated in 2000 by Kobayashi and colleagues from the club moss Lycopodium complanatum. This discovery occurred during a broader investigation into Lycopodium alkaloids, which are renowned for their neuroactive properties. Initial structural elucidation revealed an unsymmetrical dimer of lycodine, characterized by a C2–C3' bipyridine linkage and a tetracyclic core. The compound’s isolation yield was exceptionally low (<0.0003%), underscoring the challenges in obtaining sufficient quantities for biological testing. Subsequent studies identified related derivatives, including complanadines B, D, and E, which differ in oxidation states and functional group arrangements.
Taxonomic Origin from Lycopodium complanatum
Lycopodium complanatum (common name: trailing ground pine), a species within the Lycopodiaceae family, thrives in temperate and subarctic regions of the Northern Hemisphere. This perennial club moss has a long history in traditional medicine, particularly in East Asia, where Lycopodium species have been used to treat inflammation and cognitive decline. Phytochemical analyses of L. complanatum have identified over 30 alkaloids, with this compound representing one of its most structurally intricate metabolites. The plant’s alkaloid diversity arises from a combination of polyketide and terpenoid biosynthetic pathways, which facilitate the formation of fused tetracyclic and dimeric architectures.
Classification within Lycopodium Alkaloids
Lycopodium alkaloids are categorized into four primary classes based on skeletal frameworks:
- Lycopodine : Characterized by a fused tetracyclic system (e.g., lycopodine).
- Lycodine : Features a pyridine-containing tetracyclic core (e.g., lycodine, this compound).
- Fawcettimine : Contains a rearranged tricyclic structure.
- Miscellaneous : Includes hybrid or atypical skeletons.
This compound belongs to the lycodine group, distinguished by its dimeric architecture formed via C–H arylation between two lycodine monomers. Its structure comprises two pyridine rings bridged by a biphenyl linkage, with additional oxygen and nitrogen functional groups contributing to its bioactivity.
Significance in Natural Product Chemistry
This compound has garnered attention for two key reasons:
- Biological Activity : It enhances nerve growth factor (NGF) biosynthesis in human glial cells and acts as a selective agonist for the Mas-related G protein-coupled receptor X2 (MrgprX2), a modulator of neuropathic pain. These properties position it as a potential therapeutic for Alzheimer’s disease and chronic pain syndromes.
- Synthetic Challenges : Its dimeric structure, stereochemical complexity, and sensitivity to oxidative conditions have driven innovations in organic synthesis. Notably, the Ma-Dai group achieved an 11-step total synthesis using a pyrrole-to-pyridine molecular editing strategy, which involved a Ciamician–Dennstedt rearrangement to install the chloropyridine moiety.
Recent synthetic advances have also enabled the production of analogs, such as 3-arylpyridine derivatives, via Suzuki–Miyaura cross-coupling, expanding structure-activity relationship studies. These efforts highlight this compound’s role as a platform for developing simplified neurotrophic agents.
Structural and Synthetic Highlights
Properties
Molecular Formula |
C32H42N4 |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
(1R,9S,10R,16R)-16-methyl-4-[(1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-5-yl]-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C32H42N4/c1-19-12-22-15-30-26(31(16-19)24(22)5-3-9-34-31)7-8-28(36-30)23-13-27-29(33-18-23)14-21-11-20(2)17-32(27)25(21)6-4-10-35-32/h7-8,13,18-22,24-25,34-35H,3-6,9-12,14-17H2,1-2H3/t19-,20-,21+,22+,24-,25-,31-,32-/m1/s1 |
InChI Key |
CBERWKKQXZDPGS-AKGGLISVSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC3=C(C=CC(=N3)C4=CC5=C(C[C@@H]6C[C@H](C[C@@]57[C@@H]6CCCN7)C)N=C4)[C@@]8(C1)[C@@H]2CCCN8 |
Canonical SMILES |
CC1CC2CC3=C(C=CC(=N3)C4=CC5=C(CC6CC(CC57C6CCCN7)C)N=C4)C8(C1)C2CCCN8 |
Synonyms |
complanadine A |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics
Complanadine A is characterized as an unsymmetrical dimer of lycodine, linked via a C2-C3’ bond. This unique structure contributes to its biological activity, making it a subject of extensive research. Its synthesis has been achieved through various strategies, including a notable pyrrole-to-pyridine molecular editing approach that enhances synthetic efficiency .
Neurotrophic Activity
this compound has demonstrated promising neurotrophic activity, particularly in enhancing the expression of nerve growth factor (NGF) mRNA in human astrocytoma cells. This activity suggests its potential role in promoting neuronal health and function, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .
Pain Management
Recent studies have identified this compound as a selective agonist for the Mas-related G protein-coupled receptor X2 (MrgprX2), which is highly expressed in neurons and plays a crucial role in modulating pain. This receptor's activation may provide a pathway for developing new analgesics targeting chronic pain conditions .
Synthesis and Derivatives
The total synthesis of this compound has been achieved through various methods, with significant advancements made to streamline the process. The pyrrole-to-pyridine strategy allows for efficient construction of its tetracyclic core, facilitating further derivatization to explore analogs with enhanced biological properties .
Comparison of Synthesis Methods
| Synthesis Method | Year | Steps | Key Features |
|---|---|---|---|
| Siegel's Method | 2010 | 18 | Co-mediated alkyne cyclizations |
| Sarpong's Method | 2010 | 15 | Biomimetic tandem cyclization |
| Tsukano's Method | 2013 | 20 | Diels-Alder reaction and Heck reaction |
| Recent Pyrrole Strategy | 2021 | 11 | One-pot synthesis with late-stage modifications |
Case Studies
- Neurodegenerative Disorders : In vitro studies have shown that this compound enhances NGF production in human glial cells, indicating its potential therapeutic application in neurodegenerative diseases. The enhancement of NGF is critical as it supports neuron survival and differentiation .
- Chronic Pain Management : Research has demonstrated that activation of MrgprX2 by this compound could lead to new treatments for chronic pain, addressing an area where current analgesics often fall short due to side effects or tolerance issues .
Chemical Reactions Analysis
Pyrrole-to-Pyridine Molecular Editing
The most transformative reaction in modern complanadine A synthesis involves converting pyrrole intermediates to functionalized pyridines via the Ciamician–Dennstedt rearrangement (Fig. 1). This one-carbon ring expansion enables late-stage molecular editing:
-
Reaction Conditions :
| Parameter | Value |
|---|---|
| Starting Material | Pyrrole 35 |
| Product | 3-Chloropyridine 37 |
| Key Functional Group | C3–Cl for downstream coupling |
| Side Products | Reimer–Tiemann formylation (23%) |
This step introduces a critical halogen handle for subsequent cross-coupling reactions while maintaining the tetracyclic core structure.
C–H Arylation for Dimer Formation
The unsymmetrical bipyridine linkage is forged via direct C–H arylation :
-
Conditions :
Mechanistic Insights :
-
Oxidative addition of Pd⁰ to C–Cl bond in 55
-
Deprotonation at C2 of 57 via concerted metalation-deprotonation (CMD)
-
Reductive elimination forms C2–C3' bond in 41
Comparative Synthetic Strategies
Key total syntheses highlight divergent reaction pathways:
Functional Group Interconversions
Critical transformations in the Dai synthesis (2024):
-
Staudinger Reduction :
-
Azide 30 → Amine 31 (PPh₃, 92%)
-
-
Mannich-Type Cyclization :
-
Forms tricyclic intermediate 33 (one-pot, 68%)
-
-
Pyridine N-Oxide Reduction :
Biosynthetic Considerations
While not directly replicated in synthesis, proposed biosynthetic reactions inform synthetic design:
Comparison with Similar Compounds
Table 1: Structural Features of this compound and Related Compounds
Key Differences :
- Complanadine B differs from this compound by oxygenation at the pyridine B-ring, likely formed via enzymatic oxidation of this compound .
- Lycodine, the monomeric unit of this compound, lacks the bipyridine linkage and dimeric architecture .
- Lycopladines (e.g., F/G) are hydroxylated or ketone-containing monomers derived from lycodine .
Key Insights :
- This compound’s synthesis leverages pyrrole-to-pyridine editing () and Ir-catalyzed C-H borylation (), enabling efficient bipyridine formation.
- Complanadine B’s synthesis faces challenges in direct pyridine deoxygenation , requiring indirect triflation/reduction steps .
- Lycodine’s synthesis prioritizes biomimetic cyclization , avoiding complex dimerization .
Preparation Methods
Key Synthetic Steps
-
Staudinger Reduction/Aza-Wittig/Mannich Cyclization : Azide 49 undergoes a one-pot Staudinger reduction with PPh₃, followed by hemiaminal hydrolysis and Mannich-type cyclization to form tetracyclic pyrrole 35 in 96% yield.
-
Ciamician-Dennstedt Rearrangement : Pyrrole 35 is converted to 3-chloropyridine 37 via a one-carbon insertion using CCl₃COONa and BnEt₃NCl, introducing a critical halogen handle for subsequent coupling (31% yield).
-
C–H Arylation : Pyridine N-oxide 40 couples with chloropyridine 37 under Pd(OAc)₂/tBu₂MePHBF₄ catalysis to form bipyridyl intermediate 41 (78% yield).
Data Summary
| Parameter | Value | Reference |
|---|---|---|
| Total Steps | 11 (from known compound 27 ) | |
| Overall Yield | 4.2% | |
| Key Innovation | Pyrrole-to-pyridine editing |
Biomimetic Tandem Cyclization (Sarpong Group, 2010)
Sarpong's route mimics proposed biosynthetic pathways through sequential cyclization events.
Critical Transformations
Efficiency Metrics
| Metric | Value |
|---|---|
| Longest Linear Sequence | 15 steps |
| Pyridine Functionalization | Late-stage C–H borylation |
Co-Mediated Alkyne Cyclization (Siegel Group, 2010)
Siegel's approach employs transition metal catalysis for key bond formations.
Highlighted Reactions
Performance Data
| Reaction | Yield | Selectivity |
|---|---|---|
| Alkyne Cyclization | 68% | >20:1 dr |
| Total Steps | 18 LLS |
Intermolecular Diels-Alder/Heck Strategy (Tsukano Group, 2013)
Tsukano's synthesis combines pericyclic and transition metal-catalyzed reactions.
Sequence Overview
Comparative Analysis
| Aspect | Tsukano Method | Dai Method |
|---|---|---|
| Step Count | 20 LLS | 11 LLS |
| Pyridine Coupling Yield | 52% | 78% |
Comparative Evaluation of Synthetic Approaches
Step Economy and Yield
| Method | Total Steps | Overall Yield |
|---|---|---|
| Dai (2023) | 11 | 4.2% |
| Sarpong (2010) | 15 | 2.1% |
| Siegel (2010) | 18 | 1.8% |
| Tsukano (2013) | 20 | 0.9% |
The Dai group's pyrrole strategy demonstrates superior step economy due to:
Innovation in Pyridine Functionalization
-
Dai : Uses Ciamician-Dennstedt rearrangement for simultaneous pyridine formation and C3 chlorination.
-
Sarpong : Implements directed C–H borylation for Suzuki couplings.
-
Tsukano : Relies on traditional cross-coupling with pre-functionalized halides.
Reaction Optimization Challenges
Q & A
(Basic) What are the key synthetic strategies for Complanadine A, and how do they address structural complexity?
This compound’s pseudo-dimeric structure requires strategies to link two lycodine units. Notable methods include:
- Palladium-catalyzed coupling : Sarpong’s approach uses Pd-mediated cross-coupling to dimerize lycodine precursors, leveraging the molecule’s symmetry .
- Pyrrole-to-pyridine polarity inversion : Dai et al. employed a Ciamician–Dennstedt rearrangement to insert pyridine rings via pyrrole intermediates, enabling an 8-step synthesis .
- C–H borylation/Suzuki coupling : Aromatic C–H functionalization introduces boronate groups for subsequent cross-coupling, streamlining dimerization .
Methodological insight : Prioritize symmetry-driven steps or modular coupling to reduce stereochemical challenges.
(Advanced) How do researchers resolve stereochemical inconsistencies during this compound synthesis?
Stereochemical control is critical for biological activity. Strategies include:
- Chiral HPLC separation : Hirama’s team isolated (5R)-lycodine enantiomers for asymmetric dimerization .
- Stereoselective catalysis : Iridium-catalyzed borylation ensures regioselectivity in boronate placement .
- Tandem Michael–Mannich cyclization : This step enforces correct ring stereochemistry through transition-state control .
Data contradiction tip : Compare NMR data with synthetic intermediates to identify misconfigured stereocenters .
(Basic) What in vitro models are used to evaluate this compound’s neurotrophic activity?
This compound enhances NGF mRNA expression in human glial cells, assessed via:
- qRT-PCR : Quantifies NGF mRNA levels post-treatment .
- Cell viability assays : Measures neuroprotective effects in primary neuron cultures .
Experimental design : Include positive controls (e.g., NGF protein) and dose-response curves to validate specificity .
(Advanced) How should researchers address contradictions in this compound’s reported bioactivity?
Discrepancies may arise from purity, assay conditions, or cell-line variability. Mitigation strategies:
- Batch reproducibility : Validate synthetic purity via HPLC-MS and elemental analysis .
- Orthogonal assays : Combine mRNA quantification (qRT-PCR) with protein-level ELISA to confirm NGF upregulation .
- Contextual controls : Replicate studies across multiple cell lines (e.g., astrocytes vs. neurons) .
(Basic) How to design a hypothesis-driven study on this compound’s mechanism of action?
Follow the FINER criteria (Feasible, Novel, Ethical, Relevant):
- Hypothesis : “this compound modulates NGF via TLR4/NF-κB signaling.”
- Variables : Independent (compound concentration), dependent (NF-κB activation), controlled (cell type, serum conditions) .
- Models : Use TLR4-knockout glial cells to isolate signaling pathways .
(Advanced) What analytical techniques confirm this compound’s structural integrity post-synthesis?
- NMR spectroscopy : Assigns proton/carbon environments; compare chemical shifts with intermediates .
- X-ray crystallography : Resolves absolute configuration of asymmetric centers .
- High-resolution MS : Verifies molecular formula and isotopic patterns .
Data validation : Cross-reference with synthetic intermediates to trace signal origins .
(Basic) What molecular targets are implicated in this compound’s bioactivity?
Primary targets include:
- NGF mRNA transcription : Upregulated in glial cells via unknown receptors .
- Neurotrophic signaling pathways : Potential interactions with TrkA or p75NTR receptors .
Research gap : Proteomic profiling (e.g., pull-down assays) could identify binding partners .
(Advanced) How can synthetic yield of this compound be optimized without compromising purity?
- Catalyst screening : Test Pd, Ir, or Cu catalysts for coupling efficiency .
- Reaction solvent optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility .
- Flow chemistry : Enhances heat/mass transfer in exothermic steps (e.g., Michael additions) .
Trade-off analysis : Balance yield against purification complexity (e.g., column chromatography vs. recrystallization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
